molecular formula C15H19FN2O5S B2521972 N-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine CAS No. 1212268-91-1

N-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine

Cat. No.: B2521972
CAS No.: 1212268-91-1
M. Wt: 358.38
InChI Key: RIAGHMBGHWDNPV-JTQLQIEISA-N
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Description

N-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine is a complex organic compound that features a piperidine ring, a fluorobenzene sulfonyl group, and an alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine typically involves multiple steps. One common route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorobenzene sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Coupling with L-alanine: The final step involves coupling the piperidine derivative with L-alanine using peptide coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group and the piperidine ring are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine
  • N-[1-(4-methylbenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine
  • N-[1-(4-nitrobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine

Uniqueness

N-[1-(4-fluorobenzene-1-sulfonyl)piperidine-4-carbonyl]-L-alanine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

(2S)-2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O5S/c1-10(15(20)21)17-14(19)11-6-8-18(9-7-11)24(22,23)13-4-2-12(16)3-5-13/h2-5,10-11H,6-9H2,1H3,(H,17,19)(H,20,21)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAGHMBGHWDNPV-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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